N-(2-((4-(3-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide
Description
N-(2-((4-(3-Methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide is a benzamide derivative featuring a 3-methoxypiperidine moiety linked via an aminophenyl-oxoethyl bridge. The compound’s structure combines a benzamide core with a substituted piperidine ring, which may confer unique pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[2-[4-(3-methoxypiperidin-1-yl)anilino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-19-8-5-13-24(15-19)18-11-9-17(10-12-18)23-20(25)14-22-21(26)16-6-3-2-4-7-16/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVXFMCVDYJRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(3-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the benzamide group. The methoxy group is usually introduced through a substitution reaction.
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Step 1: Synthesis of 3-methoxypiperidine
Reagents: Piperidine, methanol, acid catalyst
Conditions: Reflux, 4-6 hours
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Step 2: Formation of the intermediate
Reagents: 3-methoxypiperidine, 4-nitroaniline
Conditions: Solvent (e.g., ethanol), heating
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Step 3: Reduction of the nitro group
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
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Step 4: Coupling with benzoyl chloride
Reagents: Benzoyl chloride, base (e.g., triethylamine)
Conditions: Solvent (e.g., dichloromethane), room temperature
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or organic solvent, controlled temperature
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Reduction: : Reduction of the nitro group to an amine is a key step in its synthesis.
Reagents: Hydrogen gas, Pd/C catalyst
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Substitution: : The methoxy group can be introduced via nucleophilic substitution.
Reagents: Methanol, acid catalyst
Major Products
Oxidation: Formation of N-oxide derivatives
Reduction: Formation of amine derivatives
Substitution: Introduction of various substituents on the aromatic ring
Scientific Research Applications
N-(2-((4-(3-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-((4-(3-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzamide group are crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related benzamide derivatives, highlighting key differences in substituents, biological activities, and synthesis methods:
Structural and Functional Insights
Piperidine vs. Azetidinone: The target compound’s 3-methoxypiperidine group (6-membered ring) may offer greater conformational flexibility and metabolic stability compared to azetidinone-containing analogs (4-membered lactam) .
Thiazole and Heterocyclic Modifications :
- Thiazole-containing analogs (e.g., BILS 22 BS) exhibit antiviral activity, suggesting that the target compound’s piperidine moiety could be optimized for similar applications by introducing heterocycles .
Halogen Effects :
- Chlorine or fluorine substituents (e.g., in and ) improve antimicrobial and target-binding affinity through halogen bonding, a feature absent in the target compound .
Synthetic Routes :
- Many analogs are synthesized via amide coupling (e.g., ) or click chemistry (e.g., triazole formation in ). The target compound likely requires similar methods, emphasizing the need for regioselective piperidine functionalization .
Biological Activity
N-(2-((4-(3-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a piperidine ring , a benzamide group , and a methoxy substituent , which contribute to its biological activity. The general structure can be represented as follows:
The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The piperidine and benzamide moieties are crucial for binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects depending on the target pathway involved.
1. Antidiabetic Potential
Recent studies have highlighted the compound's potential in protecting pancreatic beta cells from endoplasmic reticulum (ER) stress, which is critical in the pathogenesis of diabetes. A related analog demonstrated significant protective effects against ER stress-induced dysfunction with an EC50 value of 0.1 ± 0.01 μM, indicating high potency .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | EC50 Value |
|---|---|---|
| β-cell Protection | Significant protection against ER stress | 0.1 ± 0.01 μM |
| Cytotoxicity Reduction | Reduced cell death under stress conditions | Varies by analog |
| Enzyme Inhibition | Potential modulation of specific enzymes | Not specified |
2. Cytotoxicity Studies
Studies have shown that certain derivatives of this compound exhibit varying levels of cytotoxicity against cancer cell lines. For instance, modifications to the piperidine ring can enhance or diminish cytotoxic effects, suggesting that structure-activity relationship (SAR) studies are crucial for optimizing therapeutic efficacy .
Case Studies
Case Study 1: ER Stress Protection in Pancreatic Cells
A study focused on a series of N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives found that specific modifications led to improved β-cell protective activity. The most effective compound exhibited maximal activity at 100% with an EC50 value significantly lower than previously reported compounds .
Case Study 2: Cancer Cell Lines
In another study, various analogs were tested against human cancer cell lines to evaluate their cytotoxic effects. Results indicated that certain modifications to the benzamide structure led to enhanced potency against specific cancer types, highlighting the importance of chemical diversity in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
